molecular formula C16H18N2O5S2 B2528089 3-(1-((3-Acetylphenyl)sulfonyl)piperidin-4-yl)thiazolidine-2,4-dione CAS No. 2034494-70-5

3-(1-((3-Acetylphenyl)sulfonyl)piperidin-4-yl)thiazolidine-2,4-dione

Cat. No.: B2528089
CAS No.: 2034494-70-5
M. Wt: 382.45
InChI Key: OXBRVLVVZHNNBQ-UHFFFAOYSA-N
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Description

3-(1-((3-Acetylphenyl)sulfonyl)piperidin-4-yl)thiazolidine-2,4-dione is a complex organic compound that features a thiazolidine-2,4-dione core linked to a piperidine ring, which is further substituted with a 3-acetylphenylsulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-((3-Acetylphenyl)sulfonyl)piperidin-4-yl)thiazolidine-2,4-dione typically involves multi-step organic reactions. One common method starts with the preparation of the piperidine derivative, which is then sulfonylated with 3-acetylbenzenesulfonyl chloride. The resulting intermediate is subsequently reacted with thiazolidine-2,4-dione under appropriate conditions to yield the final product. The reactions are usually carried out under reflux conditions in solvents like toluene or ethanol, with catalysts such as triethylamine to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(1-((3-Acetylphenyl)sulfonyl)piperidin-4-yl)thiazolidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The thiazolidine ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl groups in the thiazolidine-2,4-dione can be reduced to hydroxyl groups.

    Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles like amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Hydroxyl derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(1-((3-Acetylphenyl)sulfonyl)piperidin-4-yl)thiazolidine-2,4-dione has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinediones: A class of compounds known for their antidiabetic properties.

    Piperidine derivatives: Widely used in pharmaceuticals for their diverse biological activities.

Uniqueness

3-(1-((3-Acetylphenyl)sulfonyl)piperidin-4-yl)thiazolidine-2,4-dione is unique due to its combination of a thiazolidine-2,4-dione core with a piperidine ring and a sulfonyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

3-[1-(3-acetylphenyl)sulfonylpiperidin-4-yl]-1,3-thiazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O5S2/c1-11(19)12-3-2-4-14(9-12)25(22,23)17-7-5-13(6-8-17)18-15(20)10-24-16(18)21/h2-4,9,13H,5-8,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXBRVLVVZHNNBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)S(=O)(=O)N2CCC(CC2)N3C(=O)CSC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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